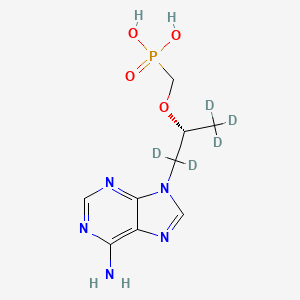![molecular formula C14H20N2O5S B13863201 4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)
4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy Tolbutamide-d9 Ethyl Ester is a labeled derivative of Tolbutamide, a sulfonylurea class compound used primarily in the treatment of type II diabetes. The compound is characterized by the presence of deuterium atoms, which makes it useful in various research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4-Carboxy Tolbutamide-d9 Ethyl Ester involves several steps, starting with the preparation of Tolbutamide. The deuterium labeling is introduced through specific synthetic routes that replace hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield .
Chemical Reactions Analysis
4-Carboxy Tolbutamide-d9 Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Carboxy Tolbutamide-d9 Ethyl Ester is widely used in scientific research due to its labeled nature. In chemistry, it serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies. In biology and medicine, it is used to study metabolic pathways and drug interactions. The compound’s deuterium labeling allows for precise tracking and quantification in various experimental setups .
Mechanism of Action
The mechanism of action of 4-Carboxy Tolbutamide-d9 Ethyl Ester is similar to that of Tolbutamide. It acts by inhibiting potassium channels in pancreatic beta cells, leading to the release of insulin. This process involves the binding of the compound to specific receptors on the beta cells, triggering a cascade of molecular events that result in insulin secretion .
Comparison with Similar Compounds
4-Carboxy Tolbutamide-d9 Ethyl Ester can be compared with other labeled derivatives of Tolbutamide, such as 4-Carboxy Tolbutamide Ethyl Ester. The primary difference lies in the presence of deuterium atoms, which enhances its utility in research applications. Other similar compounds include labeled derivatives of other sulfonylureas like Chlorpropamide and Acetohexamide.
Properties
Molecular Formula |
C14H20N2O5S |
|---|---|
Molecular Weight |
337.44 g/mol |
IUPAC Name |
ethyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoate |
InChI |
InChI=1S/C14H20N2O5S/c1-3-5-10-15-14(18)16-22(19,20)12-8-6-11(7-9-12)13(17)21-4-2/h6-9H,3-5,10H2,1-2H3,(H2,15,16,18)/i1D3,3D2,5D2,10D2 |
InChI Key |
RBDNONMCGWUFBQ-KXLLRKBSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OCC |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
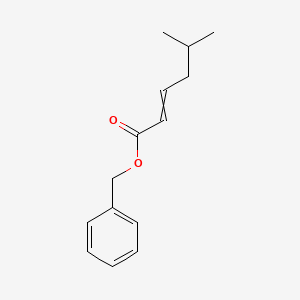
![Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13863135.png)
![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
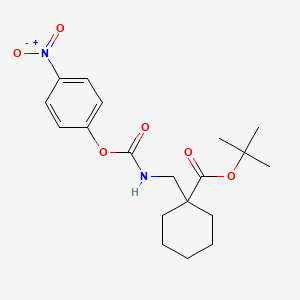

![4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene](/img/structure/B13863156.png)


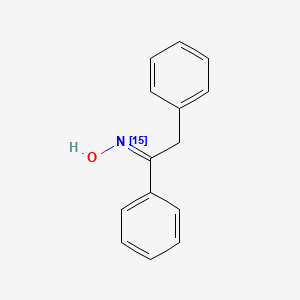
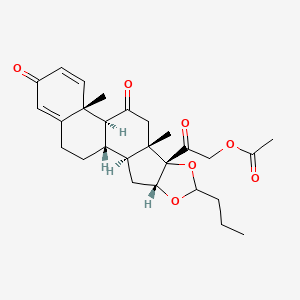
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
